

Comparative Analysis of Y14 Binding Interactions and Regulation

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: YN14
Cat. No.: B12385360

[Get Quote](#)

This guide provides a comparative analysis of the binding interactions of Y14, a core component of the Exon Junction Complex (EJC), with a focus on its protein-protein interactions and their regulation. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of mRNA processing and surveillance.

Introduction to Y14

Y14, also known as RNA-binding protein 8A (RBM8A), is a highly conserved RNA-binding protein that plays a critical role in post-splicing mRNA metabolism. It is a core component of the Exon Junction Complex (EJC), a dynamic multi-protein complex deposited on mRNAs approximately 20-24 nucleotides upstream of exon-exon junctions as a consequence of pre-mRNA splicing[1][2][3][4]. The EJC serves as a molecular platform for various downstream processes, including mRNA export, nonsense-mediated mRNA decay (NMD), and translation enhancement[5][6]. Y14, in a stable heterodimer with its partner protein Magoh, is central to these functions. Unlike proteins that recognize specific sequence motifs, Y14's association with mRNA is primarily determined by the splicing machinery, marking the location of former introns[1][3]. Its interactions with other proteins are crucial for the assembly and function of the EJC and are tightly regulated by post-translational modifications.

Comparative Analysis of EJC Core Components

The core of the EJC is a heterotetrameric complex consisting of Y14, Magoh, eIF4AIII, and MLN51 (also known as Barentz or CASC3)[7][8][9][10]. While these proteins form a stable core, their interactions and functions exhibit key differences.

Feature	Y14	Magoh	eIF4AIII	MLN51 (Barentz)
Primary Function	EJC core component, NMD, translational enhancement, mRNA decay regulation[6][11][12]	EJC core component, stable binding partner of Y14[13]	RNA helicase, anchors EJC to mRNA[6]	EJC core component, translational enhancement[7]
RNA Binding	Binds preferentially to spliced mRNA, position-specific (upstream of exon-exon junctions)[1][3]	Does not directly bind RNA, but is essential for Y14's function	Directly binds mRNA in a sequence-independent manner[6]	Does not directly bind RNA in the context of the core EJC
Key Interacting Partners	Magoh, eIF4AIII, MLN51, PYM, Upf3, PRMT5, Dcp2[12][14][15]	Y14, eIF4AIII, MLN51	Y14, Magoh, MLN51, UPF3b[10]	Y14, Magoh, eIF4AIII
Regulation	Phosphorylation at RS dipeptides abolishes interaction with EJC components and downstream factors. Methylation is antagonized by phosphorylation. [5]	Regulated as part of the Y14-Magoh heterodimer	ATPase activity is inhibited by Y14-Magoh to ensure stable EJC association[6]	Can stimulate translational efficiency when tethered to mRNA[7]
Subcellular Localization	Predominantly nuclear, shuttles to the cytoplasm	Shuttles with Y14	Nuclear and cytoplasmic	Nuclear and cytoplasmic

with spliced
mRNA[1][13]

Y14 Protein-Protein Interactions and their Regulation

Y14's function is mediated through a complex network of protein-protein interactions, which are dynamically regulated.

Interacting Protein	Function of Interaction	Regulation
Magoh	Forms a stable, obligate heterodimer with Y14, which is the functional unit for EJC assembly and function[13].	-
eIF4AIII & MLN51	Form the core EJC tetramer with the Y14-Magoh dimer[7].	Phosphorylation of Y14 can lead to the dissociation of the EJC[5].
PYM (Partner of Y14 and Magoh)	A cytoplasmic protein that interacts with the Y14-Magoh dimer and is implicated in NMD[14].	The interaction is with the Y14-Magoh heterodimerization interface[14].
Upf3	A key NMD factor that directly interacts with the EJC, linking it to the NMD machinery[15].	Phosphorylation of Y14 reduces its binding affinity for Upf3[13].
PRMT5	A protein-arginine methyltransferase that interacts with the Y14-Magoh complex and is involved in the biogenesis of spliceosomal small nuclear ribonucleoproteins (snRNPs) [15].	The interaction is not RNA-mediated and involves the C-terminal region of Y14[15].
Dcp2	An mRNA decapping enzyme. Y14 can inhibit its activity, thereby regulating mRNA decay[11][12].	The interaction is direct and can be modulated by Y14 phosphorylation[11].

Experimental Protocols

The characterization of Y14's binding interactions relies on a variety of experimental techniques. Below are brief descriptions of key methodologies.

1. Co-immunoprecipitation (Co-IP)

- Principle: This technique is used to identify protein-protein interactions in vivo. An antibody specific to a target protein (e.g., Y14) is used to pull down the protein from a cell lysate. Interacting proteins are also pulled down as part of the complex and can be identified by Western blotting or mass spectrometry.
- Protocol Outline:
 - Lyse cells to release proteins while maintaining protein-protein interactions.
 - Incubate the cell lysate with an antibody specific to the bait protein (Y14).
 - Add protein A/G-coupled beads to bind the antibody-protein complex.
 - Pellet the beads by centrifugation and wash to remove non-specific binders.
 - Elute the protein complexes from the beads.
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification.

2. GST Pull-Down Assay

- Principle: This is an in vitro method to confirm direct protein-protein interactions. A recombinant "bait" protein is expressed with a Glutathione S-transferase (GST) tag. This GST-tagged protein is immobilized on glutathione-coated beads. A "prey" protein is then incubated with the immobilized bait, and binding is detected.
- Protocol Outline:
 - Express and purify a GST-tagged bait protein (e.g., GST-Y14).
 - Incubate the purified GST-Y14 with glutathione-sepharose beads to immobilize it.
 - Prepare the prey protein (e.g., in vitro translated and radiolabeled, or as a purified recombinant protein).
 - Incubate the prey protein with the beads containing the immobilized GST-Y14.

- Wash the beads to remove non-specifically bound proteins.
- Elute the bound proteins and analyze by SDS-PAGE and autoradiography (for radiolabeled prey) or Western blotting.

3. Yeast Two-Hybrid (Y2H) Screening

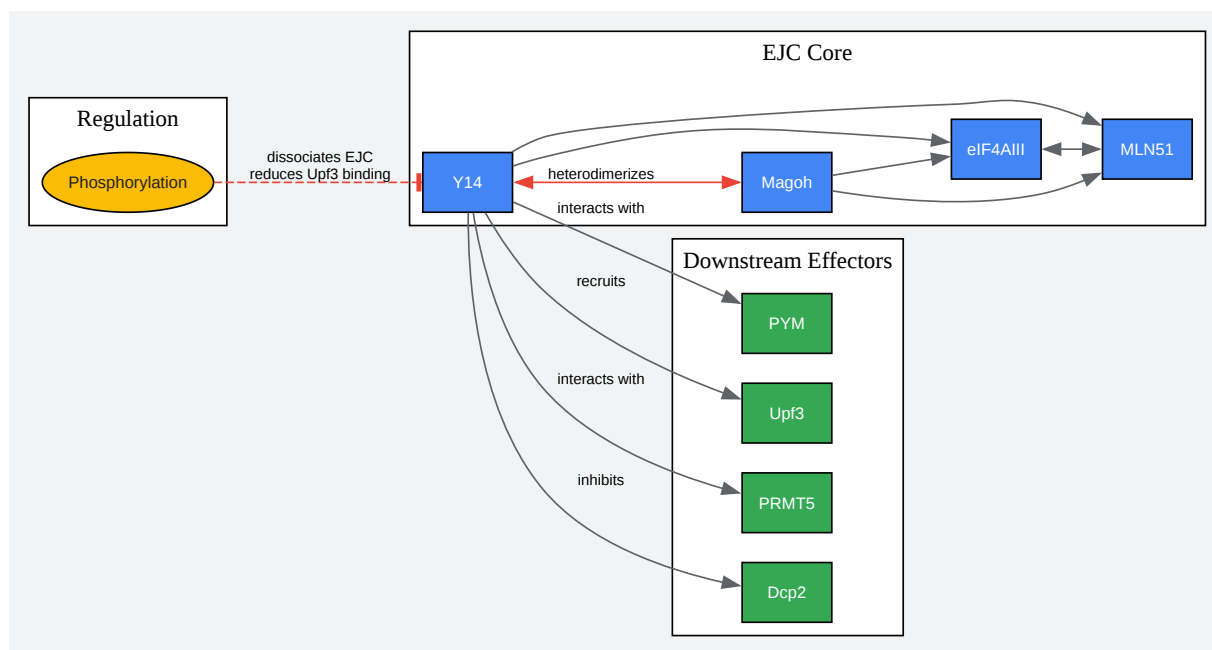
- Principle: A genetic method to detect protein-protein interactions in vivo in yeast. The "bait" protein is fused to the DNA-binding domain (DBD) of a transcription factor, and the "prey" protein is fused to the activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
- Protocol Outline:
 - Clone the cDNA of the bait protein (Y14) into a vector containing the DBD.
 - Clone a cDNA library of potential prey proteins into a vector containing the AD.
 - Co-transform yeast with the bait and prey plasmids.
 - Plate the transformed yeast on selective media that requires the expression of the reporter gene for growth.
 - Colonies that grow indicate a potential interaction.
 - Isolate the prey plasmid from positive colonies and sequence the cDNA insert to identify the interacting protein.

4. Surface Plasmon Resonance (SPR)

- Principle: A label-free biophysical technique to measure the kinetics and affinity of protein-protein interactions in real-time. One protein (the ligand) is immobilized on a sensor chip, and the other protein (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
- Protocol Outline:

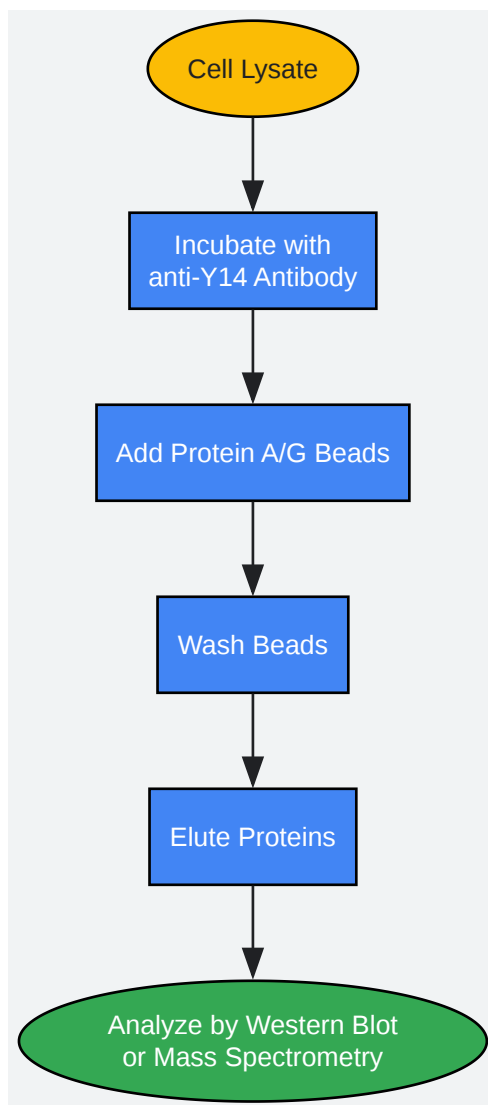
- Immobilize the purified ligand protein (e.g., Y14) onto the sensor chip surface.
- Flow a buffer solution over the chip to establish a stable baseline.
- Inject a series of concentrations of the purified analyte protein (e.g., Magoh) over the surface and monitor the binding (association phase).
- Switch back to the buffer flow and monitor the dissociation of the complex (dissociation phase).
- Regenerate the sensor surface to remove the bound analyte.
- Analyze the binding data to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Visualizations



[Click to download full resolution via product page](#)

Caption: Y14 protein interaction network within the EJC and with downstream effectors.



[Click to download full resolution via product page](#)

Caption: A simplified workflow for Co-immunoprecipitation to identify Y14 interacting proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Y14 protein communicates to the cytoplasm the position of exon–exon junctions - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 2. The exon–exon junction complex provides a binding platform for factors involved in mRNA export and nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Y14 protein communicates to the cytoplasm the position of exon–exon junctions | The EMBO Journal [link.springer.com]
- 4. The Cellular EJC Interactome Reveals Higher Order mRNP Structure and an EJC-SR Protein Nexus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Y14 modulates its interaction with proteins involved in mRNA metabolism and influences its methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biochemical analysis of the EJC reveals two new factors and a stable tetrameric protein core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Hierarchy of Exon-Junction Complex Assembly by the Spliceosome Explains Key Features of Mammalian Nonsense-Mediated mRNA Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of EJC-enhanced and EJC-independent NMD in human cells reveals two partially redundant degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The RNA-binding protein Y14 inhibits mRNA decapping and modulates processing body formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The RNA-binding protein Y14 inhibits mRNA decapping and modulates processing body formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific Y14 domains mediate its nucleo-cytoplasmic shuttling and association with spliced mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular insights into the interaction of PYM with the Mago–Y14 core of the exon junction complex | EMBO Reports [link.springer.com]
- 15. The Exon Junction Complex Component Y14 Modulates the Activity of the Methylosome in Biogenesis of Spliceosomal Small Nuclear Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Y14 Binding Interactions and Regulation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385360/docs#comparative-analysis-of-y14-binding-interactions-and-regulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)